- Tunable dendritic ligands of chiral 1,2-diamine and their application in asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2005, 16(15), 2525-2530

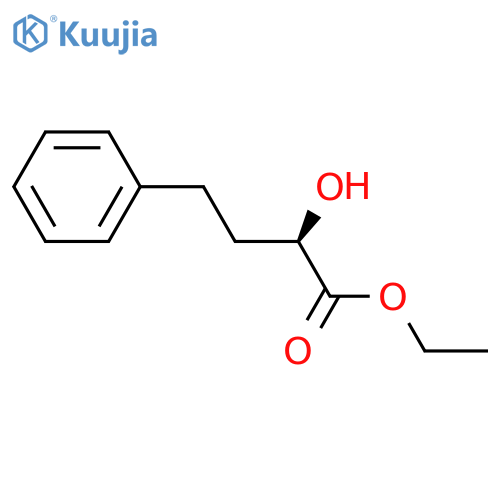

Cas no 90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate)

エチル (2R)-2-ヒドロキシ-4-フェニルブタノエートは、光学活性を有する高純度のエステル化合物です。この化合物は、(2R)配置のヒドロキシ基とフェニル基を有するため、不斉合成における重要な中間体として機能します。特に医薬品中間体や香料成分の合成において、立体選択的反応を可能にする点が特徴です。高い光学純度(通常98%ee以上)を保持しており、酵素的合成法や不斉触媒を用いた製造プロセスによって得られます。熱安定性に優れ、有機溶媒への溶解性が良好なため、反応条件の設計に柔軟性があります。GCやHPLCによる純度分析が容易で、品質管理が行いやすいことも利点です。

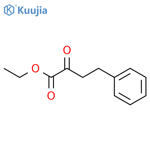

90315-82-5 structure

商品名:ethyl (2R)-2-hydroxy-4-phenylbutanoate

ethyl (2R)-2-hydroxy-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl (R)-2-hydroxy-4-phenylbutyrate

- (R)-2-Hydroxy-4-Phenylbutric Acid Ethyl Ester

- R-2-Hydroxy-4-butylphenyacetate

- (R)-ethyl-2-hydroxy-4-phenylbutanoate

- R-2-Hydroxy-4-phenyl butyric acid ethyl ester

- Ethyl (R)-(-)-2-Hydroxy-4-Phenylbutyrate

- Ethyl R-(-)-2-hydroxy-4-phenylbutyrate

- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER

- (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester

- ethyl (2R)-2-hydroxy-4-phenylbutanoate

- Ethyl(R)-2-hydroxy-4-phenylbutanoate

- (R)-ethyl 2-hydroxy-4-phenylbutanoate

- QP7IWH2QOX

- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester

- ethyl (R)-2-hydroxy-4-phenylbutanoate

- (r)-2-hydroxy-4-phenylbutyrate

- (R)-Ethyl2-Hydroxy-4-phenylbutanoate

- (r)-ethyl-

- Benzenebutanoic acid, α-hydroxy-, ethyl ester, (R)- (ZCI)

- (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester

- (R)-4-Phenyl-2-hydroxybutanoic acid ethyl ester

- (R)-Ethyl 2-hydroxy-4-phenylbutanoic acid

- (R)-Ethyl 4-phenyl-2-hydroxybutanoate

- (αR)-α-Hydroxybenzenebutanoic acid ethyl ester

- Ethyl (2R)-2-hydroxy-4-phenylbutyrate

- Ethyl (R)-4-phenyl-2-hydroxybutyrate

- Ethyl 2(R)-hydroxy-4-phenylbutyrate

- EC 618-525-4

- DTXSID20370015

- AKOS015888226

- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, 98%

- H0904

- ethyl-(2R)-2-hydroxy-4-phenyl-butyrate

- AS-14288

- PD164267

- ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (-)-

- ZJYKSSGYDPNKQS-LLVKDONJSA-

- Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-

- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, ChiPros(R), produced by BASF, 98%

- (R)-2-Hydroxy-4-Phenyl Butyric Acid Ethyl Ester

- UNII-QP7IWH2QOX

- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester

- InChI=1/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl esther

- NS00011506

- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-

- 90315-82-5

- CS-W015213

- AKOS015855479

- CHEMBL4630646

- DB-029729

- (R)-2-hydroxy-4-phenylbutyric acid, ethyl ester

- MFCD00077794

- ethyl (2R) 2-hydroxy-4-phenylbutyrate

- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester; (R)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (R)-alpha-Hydroxybenzenebutanoate; Ethyl 2(R)-hydroxy-4-phenylbutyrate;

- SCHEMBL614649

- AC-4318

-

- MDL: MFCD00077794

- インチ: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

- InChIKey: ZJYKSSGYDPNKQS-LLVKDONJSA-N

- ほほえんだ: C(C1C=CC=CC=1)C[C@@H](O)C(=O)OCC

- BRN: 3590943

計算された属性

- せいみつぶんしりょう: 208.11000

- どういたいしつりょう: 208.11

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 46.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Colorless to Yellow Liquid

- 密度みつど: 1.075 g/mL at 20 °C(lit.)

- ゆうかいてん: NA

- ふってん: 120°C/1mmHg(lit.)

- フラッシュポイント: 華氏温度:302°f

摂氏度:150°c - 屈折率: n20/D 1.504(lit.)

- すいようせい: 不溶性

- PSA: 46.53000

- LogP: 1.54320

- 光学活性: [α]21/D −10°, neat

- ようかいせい: 水に溶けない

- ひせんこうど: -10 º (c=neat)

ethyl (2R)-2-hydroxy-4-phenylbutanoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S23-S24/25

- ちょぞうじょうけん:Store long-term at 2-8°C

ethyl (2R)-2-hydroxy-4-phenylbutanoate 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2918199090概要:

HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

ethyl (2R)-2-hydroxy-4-phenylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046436-5g |

Ethyl (R)-2-hydroxy-4-phenylbutanoate |

90315-82-5 | 98% | 5g |

¥52.00 | 2024-04-26 | |

| Ambeed | A772401-25g |

Ethyl (R)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 98% | 25g |

$28.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D544031-1g |

(R)-Ethyl 2-hydroxy-4-phenylbutanoate |

90315-82-5 | 97% | 1g |

$100 | 2024-05-24 | |

| eNovation Chemicals LLC | D402230-25g |

Ethyl (R)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 97% | 25g |

$200 | 2024-06-05 | |

| abcr | AB169067-100 g |

(R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester, 97%; . |

90315-82-5 | 97% | 100 g |

€263.50 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E33380-25g |

Ethyl (R)-2-hydroxy-4-phenylbutanoate |

90315-82-5 | 98% | 25g |

¥155.0 | 2023-09-08 | |

| Fluorochem | 011768-25g |

Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 95% | 25g |

£62.00 | 2022-03-01 | |

| TRC | H949096-5g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 5g |

$ 95.00 | 2022-06-04 | ||

| TRC | H949096-25g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 25g |

$414.00 | 2023-05-18 | ||

| TRC | H949096-100g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 100g |

$1114.00 | 2023-05-18 |

ethyl (2R)-2-hydroxy-4-phenylbutanoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , TsDPEN Solvents: Dichloromethane ; 24 h, 28 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sulfuric acid

リファレンス

- Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivatives, Journal of Medicinal Chemistry, 1987, 30(11), 1984-91

合成方法 3

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ; 24 h, rt

リファレンス

- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C, Chemical Communications (Cambridge, 2010, 46(16), 2754-2756

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, 25 °C

リファレンス

- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, Tetrahedron: Asymmetry, 2010, 21(8), 914-918

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Dihydrocinchonidine , Alumina , Platinum Solvents: Toluene ; 6 MPa, 25 °C

リファレンス

- Enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, Huaxue Yu Shengwu Gongcheng, 2009, 26(7), 37-39

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; rt

1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C

1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C

リファレンス

- Synthesis of optical active compound Ethyl (R)-2-hydroxy-4-phenylbutyrate, Sichuan Daxue Xuebao, 2003, 35(4), 106-108

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ; 6 h, rt

リファレンス

- Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: preparation of (R)-HPB ester, Tetrahedron: Asymmetry, 2004, 15(21), 3443-3447

合成方法 8

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

リファレンス

- An efficient synthesis of ethyl(R)-2-hydroxy-4-phenylbutyrate: a useful intermediate in the synthesis of converting enzyme inhibitors, Tetrahedron Letters, 1988, 29(4), 423-6

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Hydrochloric acid Solvents: Ethanol

リファレンス

- New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric Purity, Tetrahedron, 2000, 56(35), 6497-6499

合成方法 10

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Ethanol

リファレンス

- The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compounds, Journal of the Chemical Society, 1986, (6), 1011-19

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Bis[chloro(norbornadiene)rhodium] , 1,1′-(1R,2S,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diylbis[1,1-diphenylphosphine]

リファレンス

- (+)-(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

合成方法 12

はんのうじょうけん

1.1 Reagents: Cinchonidine , Sodium bromide Catalysts: Alumina , Platinum

リファレンス

- Ultrasonics in asymmetric syntheses. Sonochemical enantioselective hydrogenation of prochiral C=O groups over platinum catalysts, Chirality, 1999, 11, 470-474

合成方法 13

はんのうじょうけん

1.1 Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] , Benzenaminium, 3,3′-[(1R,2R)-1-amino-2-[[(4-dodecylphenyl)sulfonyl]amino]-1,2-et… Solvents: Water ; 2 h, 40 °C

1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C

1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C

リファレンス

- Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water, Journal of Organic Chemistry, 2015, 80(9), 4419-4429

合成方法 14

はんのうじょうけん

1.1 Reagents: 2-Chloroacetophenone Solvents: Diethyl ether , Water

リファレンス

- Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditions, Tetrahedron: Asymmetry, 1998, 9(15), 2725-2737

合成方法 15

はんのうじょうけん

1.1 Reagents: Glucose , NADP Catalysts: Carbonyl reductase (NADPH) Solvents: Water ; 24 h, pH 7.0, 4 °C

リファレンス

- Biochemical characterisation of a NADPH-dependent carbonyl reductase from Neurospora crassa reducing α- and β-keto esters, Enzyme and Microbial Technology, 2011, 48(6-7), 472-479

ethyl (2R)-2-hydroxy-4-phenylbutanoate Raw materials

- Ethyl 2-oxo-4-phenylbutyrate (>90%)

- (αR)-Hydroxy-benzenebutanoic Acid

- Benzenebutanoic acid, α-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1α(R*),2β,5α]]- (9CI)

- Benzenebutanoic acid, α-hydroxy-γ-oxo-, (αR)-

- Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate

- 2,2-Diethoxypropane

ethyl (2R)-2-hydroxy-4-phenylbutanoate Preparation Products

ethyl (2R)-2-hydroxy-4-phenylbutanoate サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:90315-82-5)

注文番号:SFD1212

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:90315-82-5)(R)-2-羟基-4-苯基丁酸乙酯

注文番号:LE2611927

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:42

価格 ($):discuss personally

ethyl (2R)-2-hydroxy-4-phenylbutanoate 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate) 関連製品

- 21632-25-7(2-HYDROXY-3-PHENYL-PROPIONIC ACID METHYL ESTER)

- 15399-05-0(ethyl 2-hydroxy-3-phenylpropanoate)

- 13674-16-3(Methyl 2-hydroxy-3-phenylpropanoate)

- 13673-95-5((S)-Methyl 2-hydroxy-3-phenylpropanoate)

- 69056-25-3(2-Acetoxy-3-phenylpropanoic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:90315-82-5)Ethyl (R)-2-hydroxy-4-phenylbutyrate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:90315-82-5)ethyl (2R)-2-hydroxy-4-phenylbutanoate

清らかである:99%

はかる:100g

価格 ($):156.0